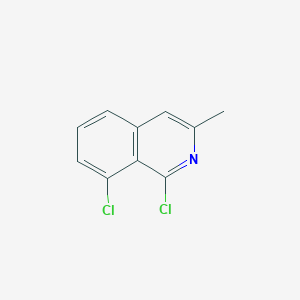
4-Bromo-2-(3-methylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(3-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a 3-methylphenyl group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methylphenyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(3-methylphenyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(3-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran (THF) as solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups at the 4-position.
Coupling Reactions: Formation of biaryl or diaryl compounds with extended conjugation.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
4-Bromo-2-(3-methylphenyl)thiophene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(3-methylphenyl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the functional groups present on the thiophene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the 2-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
4-Bromo-2-phenylthiophene: A thiophene derivative with a bromine atom at the 4-position and a phenyl group at the 2-position.
Uniqueness
4-Bromo-2-(3-methylphenyl)thiophene is unique due to the presence of both a bromine atom and a 3-methylphenyl group on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules with tailored properties .
Propriétés
Formule moléculaire |
C11H9BrS |
|---|---|
Poids moléculaire |
253.16 g/mol |
Nom IUPAC |
4-bromo-2-(3-methylphenyl)thiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-7H,1H3 |
Clé InChI |
NJEDZMSHYKPUNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
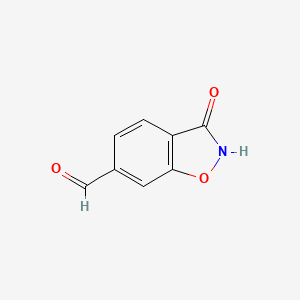

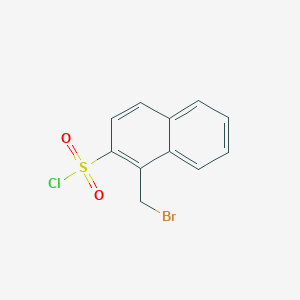
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)
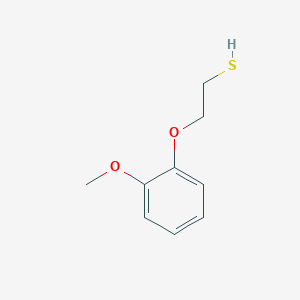
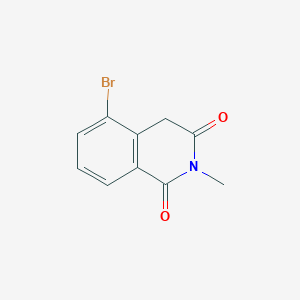
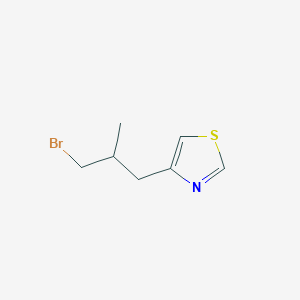
![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
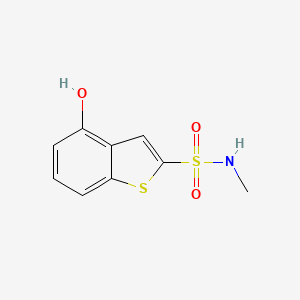
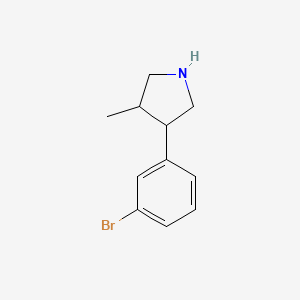
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
